molecular formula C11H15NO2S B1671403 Ethiofencarb CAS No. 29973-13-5

Ethiofencarb

Cat. No.: B1671403
CAS No.: 29973-13-5
M. Wt: 225.31 g/mol
InChI Key: HEZNVIYQEUHLNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethiofencarb primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE plays a vital role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

This compound, a carbamate insecticide, exerts its effects by inhibiting AChE in the nervous system . This inhibition is achieved through carbamylation of the enzyme, which is an unstable process, allowing for faster regeneration of AChE compared to a phosphorylated enzyme . This characteristic makes carbamate pesticides like this compound less dangerous to humans than organophosphorus pesticides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft . This overstimulation of the cholinergic pathway can lead to a variety of downstream effects, including overstimulation of muscles and glands controlled by the parasympathetic nervous system .

Pharmacokinetics

This compound is highly soluble in water and has a low volatility . Based on its physicochemical properties, there is a high risk of this compound leaching to groundwater . These properties impact the bioavailability of this compound in the environment and organisms.

Result of Action

The inhibition of AChE by this compound leads to an overaccumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles and glands controlled by the parasympathetic nervous system . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and excessive salivation. In severe cases, it can lead to respiratory failure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound has an atmospheric half-life of 16 hours . When exposed to soil, it is moderately mobile and remains within the ground . It has been found to have a half-life of 2 weeks under greenhouse conditions . When dissolved in water, this compound is readily photodegraded by sunlight . These factors can influence the distribution, persistence, and overall effectiveness of this compound in the environment.

Biochemical Analysis

Biochemical Properties

Ethiofencarb exerts its effects by inhibiting acetylcholinesterase (AChE) in the nervous system . This inhibition is reversible and less dangerous to humans than organophosphorus pesticides because carbamylation of the enzyme is unstable, and the regeneration of AChE is faster compared to a phosphorylated enzyme .

Cellular Effects

This compound is moderately toxic to mammals if ingested and is an acetylcholinesterase inhibitor . Acute exposure can cause a cholinergic crisis characterized by severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the suppression of the action of acetylcholine esterase .

Temporal Effects in Laboratory Settings

This compound has an atmospheric half-life of 16 hours . When exposed to soil, it is moderately mobile and remains within the ground . It has been found to have a half-life of 2 weeks under greenhouse conditions . When added to water, it typically does not associate with the sediment, and can remain unchanged in an acidic environment, while it is hydrolyzed in an alkaline one .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, rats were administered a dosage of this compound, which was radio labeled, for 10 days and their urine was analyzed. It was found that 95% of the radioactivity was urinated out within 72 hours of administration .

Metabolic Pathways

The major metabolic reactions of this compound are demethylation and subsequent hydrolysis of the carbamate and oxidations to sulphoxides and sulphones . This compound inhibits the activity of acetylcholinesterase only transiently .

Transport and Distribution

This compound could be transported from place to place in the environment through various natural waste pathways . Based on its physicochemical properties, there is a high risk of this compound leaching to groundwater .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nervous system where it interacts with acetylcholinesterase

Properties

IUPAC Name

[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate
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InChI

InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
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InChI Key

HEZNVIYQEUHLNI-UHFFFAOYSA-N
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Canonical SMILES

CCSCC1=CC=CC=C1OC(=O)NC
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Molecular Formula

C11H15NO2S
Record name Ethiofencarb
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DSSTOX Substance ID

DTXSID3037545
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Molecular Weight

225.31 g/mol
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Physical Description

Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS.
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Boiling Point

Decomposes on distillation
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Flash Point

123 °C
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Solubility

In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor)
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Density

1.231 (20 °C), 1.23 g/cm³
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Vapor Pressure

0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/
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Color/Form

Colourless crystals.

CAS No.

29973-13-5
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Melting Point

33.4 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ethiofencarb?

A1: this compound functions as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, disrupting normal nerve function in insects. [, , ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C12H17NO2S, and its molecular weight is 243.34 g/mol. []

Q3: Are there spectroscopic methods for identifying this compound?

A4: Yes, several analytical techniques are employed for this compound identification and quantification. These include gas chromatography with nitrogen-phosphorus detection (GC-NPD), electron capture detection (ECD-GC), and liquid chromatography with fluorescence detection (HPLC-FLD). [, , , , , ] Additionally, liquid chromatography coupled with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) techniques are used for accurate identification and characterization. [, , , , ]

Q4: How does this compound degrade in the environment?

A5: this compound undergoes degradation through various pathways, including hydrolysis, photodegradation, and biodegradation. [, , ] The rate of degradation depends on factors such as pH, temperature, light exposure, and the presence of microorganisms. [, , ]

Q5: Is this compound stable on plant surfaces?

A6: this compound's photodegradation has been studied using model solvents mimicking plant surfaces. Results indicate that its half-life varies depending on the solvent and light source, ranging from 75 minutes to over 20 hours. [] This suggests that this compound's persistence on plant surfaces can be influenced by environmental factors.

Q6: Has this compound been explored in catalytic applications?

A7: While this compound is primarily known for its insecticidal properties, its degradation has been studied in the context of photocatalysis. Research shows that a visible-light-driven stannum indium sulfide (SnIn4S8) photocatalyst effectively degrades this compound, highlighting its potential for wastewater treatment. []

Q7: How is this compound typically formulated for application?

A9: this compound is formulated into various products, including granules, wettable powders, and microemulsions. [, ] The choice of formulation depends on the intended application method and target pest.

Q8: What are the concerns regarding this compound's environmental impact?

A10: As an insecticide, this compound's potential impact on non-target organisms, such as honeybees, is a concern. [] Research using a model field evaluation found that this compound exhibited toxicity towards honeybees, highlighting the importance of assessing its ecological risks. []

Q9: What measures can be taken to mitigate the environmental risks associated with this compound?

A11: Responsible usage, including adherence to recommended application rates and minimizing off-target drift, is crucial. [, ] Furthermore, exploring alternative pest control strategies, such as integrated pest management (IPM) approaches, can help reduce reliance on synthetic insecticides like this compound. []

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